molecular formula C20H28O B078753 Dehydroabietal CAS No. 13601-88-2

Dehydroabietal

Cat. No. B078753
CAS RN: 13601-88-2
M. Wt: 284.4 g/mol
InChI Key: YCLCHPWRGSDZKL-SLFFLAALSA-N
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Description

Synthesis Analysis

The synthesis of Dehydroabietal and its derivatives primarily involves the modification of naturally extracted precursors like dehydroabietic acid (DHAA). Recent advances have leveraged dehydroabietane-type bifunctional organocatalysts derived from rosane-type diterpenes, such as DHAA and dehydroabietylamine (DA), in various highly enantioselective reactions. These methodologies provide a foundation for the further design and application of rosin-based organocatalysts (Zhang et al., 2023).

Scientific Research Applications

Modification and Application in Chemistry

Dehydroabietic acid, a closely related compound to dehydroabietal, has seen widespread use in chemical modifications, leading to applications that exploit its carboxyl and aromatic ring structures. These modifications have opened new pathways in the development of chemotherapeutic agents, showcasing the potential of dehydroabietal derivatives in medicinal chemistry (Li Fang-yao, 2004). Similarly, synthetic derivatives of aromatic abietane diterpenoids, including dehydroabietanes, have been reviewed for their broad spectrum of biological activities, indicating their value in drug discovery and development (Miguel A. González, 2014).

Agricultural and Medical Bioactivities

Recent studies have highlighted the significant medical and agricultural bioactivities of dehydroabietic acid and its derivatives, such as anticancer, antibacterial, antiviral, antiulcer, insecticidal, and herbicidal activities. These findings underscore the compound's potential in developing new drugs and pesticides, further supported by research into its structural modification and synthesis (Meng Hao et al., 2022).

Material Science Applications

In material science, dehydroabietal derivatives have been explored for their impact on the properties of polymers. For example, magnesium dehydroabietate has been found to improve the mechanical properties and crystallization temperatures of polypropylene, indicating its use as an effective modifier in polymer manufacturing (Chuncheng Li et al., 2002). Additionally, surfactants derived from dehydroabietic acid have been synthesized and evaluated for their adsorption, foam stability, and wetting properties, showcasing the compound's utility in producing environmentally friendly surfactants (P. Piispanen et al., 2003).

Biomedical Research

In biomedical research, dehydroabietic acid has been studied for its anti-inflammatory properties, demonstrating its potential as a drug or supplement to ameliorate inflammation. This is attributed to its ability to suppress the activity of key kinases involved in inflammatory pathways (Eunji Kim et al., 2019).

Safety And Hazards

While specific safety and hazard information for Dehydroabietal is not available in the search results, it’s important to note that Dehydroabietic acid (DHA), a related compound, has been found to exert various biological activities such as anti-cancer, anti-aging, antimicrobial, antiulcer, gastroprotective, and cytotoxic activities .

properties

IUPAC Name

(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h6,8,12-14,18H,5,7,9-11H2,1-4H3/t18-,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLCHPWRGSDZKL-SLFFLAALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70880715
Record name 1-phenanthrenecarboxaldehyde, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-, [1R-(1.alpha.,4a.beta.,10a.alpha.)]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70880715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dehydroabietal

CAS RN

13601-88-2
Record name Dehydroabietal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13601-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-phenanthrenecarboxaldehyde, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-, [1R-(1.alpha.,4a.beta.,10a.alpha.)]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70880715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
216
Citations
LJ Standley, BRT Simoneit - Journal of Atmospheric Chemistry, 1994 - Springer
… resins (eg Brewer Spruce resin) such as abietic and dehydroabietic acids (XXc and XIX), dehydroabietin and an isomer (IXa and b, respectively) and the resin aldehyde dehydroabietal (…
Number of citations: 100 link.springer.com
GC Shah, CS Mathela - Journal of Essential Oil Research, 2009 - Taylor & Francis
Essential oil from the rhizomes of Fimbristylis falcata (Vahl) Kunth colleted from the Kumaon region of Uttarakhand was obtained by steam distillation. The oil was analyzed by GC and …
Number of citations: 7 www.tandfonline.com
R Murugan, GR Mallavarapu… - Natural Product …, 2013 - journals.sagepub.com
Volatile oil extracted from the leaves of Pogostemon hirsutus Benth., a rare species from Anamalai hills of the Western Ghats of Tamil Nadu, India was analyzed by GC-FID and GC-MS. …
Number of citations: 4 journals.sagepub.com
A Venditti, AM Serrilli, S Vittori, F Papa… - Chemistry & …, 2013 - Wiley Online Library
In this study, we examined the composition regarding secondary metabolites of P. mugo Turra ssp. mugo growing in the protected area of Majella National Park, which is the …
Number of citations: 39 onlinelibrary.wiley.com
T Norin, B Winell - Acta Chemica Scandaniva, 1972 - actachemscand.org
… The aldehyde fraction consisted of three compounds: pimaral, isopimaral, and dehydroabietal. The same aldehydes together with abietal were also found in the wood.24 The …
Number of citations: 41 actachemscand.org
S Vichi, MR Aumatell, S Buxaderas… - Analytica chimica …, 2008 - Elsevier
In the present study the qualitative and quantitative determination of diterpenoids in commercial distilled gin was carried out. This widely consumed juniper-based spirit is aromatized …
Number of citations: 37 www.sciencedirect.com
N Bukhanko, T Attard, M Arshadi, D Eriksson… - Industrial Crops and …, 2020 - Elsevier
… , derived from bark by soxhlet extraction, was less (8.6 g kg −1 ) and the major components were methyl dehydroabietate (3.3 % of total extractives) and equal content of dehydroabietal …
Number of citations: 35 www.sciencedirect.com
E Anäs, R Ekman, B Holmbom - Journal of wood chemistry and …, 1983 - Taylor & Francis
… palustral, levopimaral, isopimaral, abietal, dehydroabietal , and neoabietal. All these, except … Dehydroabietal was the main component in the aldehyde fraction of the outer bark both in …
Number of citations: 51 www.tandfonline.com
WE Pereira, CE Rostad - Geochimica et Cosmochimica Acta, 1983 - Elsevier
… This pathway involves successive reduction of dehydroabietic acid, through dehydroabietal, dehydroabietol, dehydroabietane, and simonellite to retene. These reactions probably occur …
Number of citations: 16 www.sciencedirect.com
I Backlund, M Arshadi, AJ Hunt, CR McElroy… - Industrial Crops and …, 2014 - Elsevier
The aim of this study was to identify and quantify the chemical compounds in the aboveground fractions of lodgepole pine trees (stem top, stem base, bark, branches, needles and cones…
Number of citations: 28 www.sciencedirect.com

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